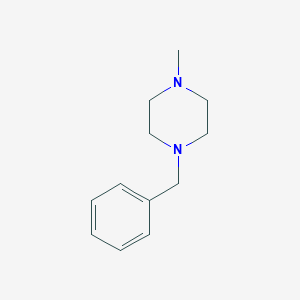

1-Benzyl-4-methylpiperazine

描述

Contextualization within Piperazine (B1678402) Chemistry and Derivatives

1-Benzyl-4-methylpiperazine is a derivative of piperazine, a six-membered heterocyclic compound containing two nitrogen atoms at the 1 and 4 positions. nih.govnih.gov This piperazine ring is a common and important structure in the field of medicinal chemistry, often referred to as a "privileged scaffold". nih.gov Its presence in a molecule can significantly influence its physicochemical properties, such as acidity (pKa) and water solubility, which are crucial for bioavailability. nih.gov

Piperazine and its derivatives are integral to drug design and discovery due to their versatile nature. ontosight.airesearchgate.net The two nitrogen atoms in the piperazine core provide sites for substitution, allowing for the creation of a vast library of compounds with diverse pharmacological activities. nih.gov These derivatives have been extensively investigated for a wide range of therapeutic applications, including antipsychotic, antidepressant, anxiolytic, anti-inflammatory, and antimicrobial uses. nih.govnih.govontosight.ai this compound, often abbreviated as MBZP, belongs to the benzylpiperazine class of derivatives, characterized by a benzyl (B1604629) group attached to one of the piperazine nitrogens. dronetplus.euwikipedia.org

Table 1: Physicochemical Properties of this compound This interactive table details the key computed properties of this compound.

| Property | Value | Source |

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₁₂H₁₈N₂ | nih.gov |

| Molecular Weight | 190.28 g/mol | nih.gov |

| CAS Number | 62226-74-8 | nih.gov |

| XLogP3 | 1.8 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

Historical Perspectives on Research and Initial Investigations of Substituted Piperazines

The history of piperazine itself predates the extensive investigation of its substituted derivatives. Initially, it was used as a solvent for uric acid before being introduced as an anthelmintic agent in 1953 to induce paralysis in parasites. ambeed.com The synthesis of substituted piperazines, particularly N-mono-substituted and unsymmetrically disubstituted derivatives, became a focus of chemical research to explore new therapeutic agents. acs.org

Early methods for preparing compounds like 1-benzylpiperazine (B3395278), a direct precursor to this compound, involved the reaction of piperazine with benzyl chloride. orgsyn.org These initial syntheses often resulted in a mixture of mono- and di-substituted products that required separation. orgsyn.org Subsequent procedural modifications aimed to create simpler and more efficient methods to yield pure, easily purified products like 1-benzylpiperazine dihydrochloride. orgsyn.org The investigation into substituted piperazines as a class of compounds with significant pharmacological effects gained momentum in the mid-to-late 20th century, with academic publications detailing synthetic methods appearing as early as the 1940s. acs.orgacs.org The abuse of certain substituted piperazines, first reported in the 1990s, also brought a different kind of attention to this class of compounds. unodc.org

Significance of the this compound Scaffold in Chemical and Biomedical Sciences

The this compound scaffold holds significance in both fundamental chemical synthesis and applied biomedical research. As a specific derivative of benzylpiperazine (BZP), it has been used in comparative studies to understand structure-activity relationships (SAR). wikipedia.org In neuroscience research, for instance, it has served as a reference compound.

The benzylpiperazine framework, of which this compound is a member, is a key structural motif in the development of ligands for various biological targets. jst.go.jpnih.gov For example, derivatives containing this scaffold have been designed and synthesized to act as ligands for σ₁ receptors, which are involved in modulating pain signals. nih.govacs.org The introduction of the benzyl group to the piperazine ring is a common strategy in medicinal chemistry to enhance lipophilicity, which can be crucial for properties like membrane permeability. solubilityofthings.com Furthermore, fragments like this compound have been identified in machine learning-based approaches for designing novel small-molecule inhibitors, highlighting its relevance in modern computational drug discovery. researchgate.net The versatility of the piperazine core, combined with the specific properties imparted by the benzyl and methyl substitutions, makes this compound and related structures valuable tools for developing new biologically active molecules. nih.goviucr.org

Table 2: Comparison of this compound with Related Piperazine Derivatives This interactive table provides a comparative look at this compound and other structurally similar piperazine derivatives found in research literature.

| Compound Name | N1-Substituent | N4-Substituent | Key Research Context |

| This compound (MBZP) | Benzyl | Methyl | Psychoactive properties; reference in SAR studies. wikipedia.org |

| 1-Benzylpiperazine (BZP) | Benzyl | Hydrogen | CNS stimulant; precursor in synthesis. dronetplus.euorgsyn.orgunodc.org |

| 1,4-Dibenzylpiperazine (DBZP) | Benzyl | Benzyl | Side-product in BZP synthesis. europa.eu |

| 1-(4-Methoxybenzyl)-4-methylpiperazine | 4-Methoxybenzyl | Methyl | Intermediate for drug discovery; potential dopamine (B1211576) D2 receptor agonist. |

| 1-(2-Chlorobenzyl)-4-methylpiperazine | 2-Chlorobenzyl | Methyl | Investigated as a selective inhibitor of lung cytochrome P450 2A13. |

| m-Chlorophenylpiperazine (mCPP) | 3-Chlorophenyl | Hydrogen | Widely used piperazine derivative found in combination with BZP. dronetplus.eueuropa.eu |

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-13-7-9-14(10-8-13)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLJOKPBESJWYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90354100 | |

| Record name | 1-Methyl-4-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62226-74-8 | |

| Record name | Methylbenzylpiperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062226748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methyl-4-(phenylmethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90354100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METHYLBENZYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4GD4YEE2WP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 1 Benzyl 4 Methylpiperazine

Established Synthetic Pathways for 1-Benzyl-4-methylpiperazine and Related Piperazines

The construction of the this compound framework can be achieved through several reliable synthetic strategies. These methods primarily involve the formation of carbon-nitrogen bonds at the piperazine (B1678402) ring nitrogens.

Alkylation Approaches Utilizing Piperazine and Substituted Derivatives

A common and direct method for the synthesis of this compound is the N-alkylation of 1-methylpiperazine (B117243) with a benzyl (B1604629) halide, typically benzyl chloride or benzyl bromide. This reaction proceeds via a nucleophilic substitution mechanism, where the more nucleophilic secondary amine of 1-methylpiperazine attacks the electrophilic benzylic carbon of the benzyl halide. The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct.

Similarly, the parent compound, 1-benzylpiperazine (B3395278), can be synthesized by the mono-alkylation of piperazine with benzyl chloride. orgsyn.org Careful control of stoichiometry is crucial in this case to minimize the formation of the disubstituted product, 1,4-dibenzylpiperazine. europa.eu The synthesis of 1-benzylpiperazine can be achieved in good yields by reacting piperazine hexahydrate with benzyl chloride in ethanol (B145695). orgsyn.org

| Starting Material | Reagent | Solvent | Base | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-Methylpiperazine | 3,4-bis(p-methoxybenzyloxy)benzyl chloride | Dimethylformamide | Potassium Carbonate | Room Temperature | Not Specified | prepchem.com |

| Piperazine Hexahydrate | Benzyl Chloride | Ethanol | Piperazine (self-neutralizing) | 65°C | 65-75% | orgsyn.org |

Reductive Amination Strategies in Piperazine Synthesis

Reductive amination offers an alternative and widely used route to this compound. This two-step, one-pot process involves the reaction of N-methylpiperazine with benzaldehyde (B42025) to form an intermediate iminium ion, which is then reduced in situ to the final product. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being common choices due to their mildness and selectivity. sbq.org.br This method is advantageous as it often proceeds under mild conditions and with high yields. mdpi.com

The general applicability of reductive amination for the synthesis of N-substituted piperazines is well-documented. For instance, various piperazine derivatives have been successfully synthesized by the reductive amination of aldehydes and ketones. sbq.org.brnih.gov

| Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| N-Methylpiperazine | Benzaldehyde | Sodium Triacetoxyborohydride | Dichloroethane | Generally High | General Method organic-chemistry.org |

| Propylamine | 5- and 7-methoxy-2-tetralones | Not Specified | Not Specified | Not Specified | nih.gov |

Mechanistic Aspects and Optimization of Reaction Conditions

The N-alkylation of piperazines is a classic example of an SN2 reaction. The rate of this reaction is influenced by several factors, including the nature of the solvent, the strength of the base, and the reaction temperature. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) are often preferred as they can solvate the cation while leaving the nucleophilic amine relatively free. prepchem.com The choice of base is also critical; inorganic bases such as potassium carbonate are commonly used to scavenge the acid produced during the reaction without competing as a nucleophile.

Optimization of reaction conditions is key to maximizing the yield and purity of the desired product. For instance, in the N-benzylation of amines, temperature can have a significant impact on the reaction rate and the formation of byproducts. researchgate.netrsc.org A common side reaction in the alkylation of piperazines is over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. This can be minimized by using a stoichiometric amount of the alkylating agent and by carefully controlling the reaction time and temperature.

Advanced Chemical Reactions and Reactivity of the this compound Core

The chemical reactivity of this compound is primarily centered around the nucleophilicity of the piperazine nitrogen atoms and the potential for reactions involving the benzyl group.

Nucleophilic Substitution Reactions of the Piperazine Nitrogen

The nitrogen atoms of the piperazine ring in this compound are nucleophilic, although the tertiary amine is generally less reactive than a secondary amine due to steric hindrance. Nevertheless, the lone pair of electrons on the nitrogen atoms allows the molecule to participate in a variety of nucleophilic substitution reactions. For example, the tertiary amine can react with strong electrophiles to form quaternary ammonium salts. The nucleophilic character of piperazine and its derivatives is fundamental to their use in the synthesis of more complex molecules. researchgate.netnih.gov

Hydride Transfer Reactions in Related Benzoylamines and Benzyl Cations

The benzyl group in this compound can be susceptible to cleavage under certain conditions, often involving hydride transfer. Catalytic transfer hydrogenation is a notable example where the benzyl group can be removed. This process typically involves a palladium catalyst and a hydrogen donor, such as ammonium formate (B1220265). While this reaction leads to the de-benzylation of the molecule, it highlights the reactivity of the benzylic position to processes involving hydride transfer. This reactivity is attributed to the stability of the resulting benzyl cation or radical intermediate.

Derivatization Strategies for Functionalization and Analytical Studies

The derivatization of the this compound scaffold is a critical strategy for modulating its physicochemical properties, enabling functionalization for further chemical synthesis, and facilitating analytical detection. These modifications can be targeted at the piperazine ring's secondary amine (if the methyl group were absent, as in the parent compound 1-benzylpiperazine), the aromatic benzyl ring, or the C-H bonds of the piperazine core itself.

Functionalization of the piperazine core is a common approach to creating vast libraries of compounds with diverse biological activities. While the tertiary amine at the 4-position of this compound is less reactive for simple N-alkylation or N-acylation, the parent structure, 1-benzylpiperazine (BZP), is frequently used as a precursor. For instance, the synthesis of various arylalkyl 4-benzyl piperazine derivatives has been explored to develop selective ligands for biological targets. nih.gov This typically involves reacting a substituted benzylpiperazine with various cyclic systems to explore structure-activity relationships. nih.gov

For analytical purposes, derivatization is often employed to improve the chromatographic and mass spectrometric properties of piperazine-based compounds. A comprehensive analytical study of designer piperazines involved the synthesis of numerous substituted benzylpiperazines and phenylpiperazines to establish structure-property relationships for forensic identification. ojp.gov Chemical characterization of these derivatives relied on techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Infrared Spectroscopy (IR). ojp.gov Trimethylsilylation is a specific derivatization technique used to enhance GC/MS analysis of BZP-like compounds. This process improves the volatility and thermal stability of the analytes, resulting in better peak shapes and chromatographic separation. scispace.com

Recent advances in synthetic chemistry have also enabled the direct functionalization of the carbon atoms on the piperazine ring. C-H functionalization strategies, often employing photoredox catalysis, allow for the introduction of aryl, vinyl, and alkyl groups at the α-position to the nitrogen atoms. mdpi.comresearchgate.net These methods provide a powerful tool for creating structural diversity that is not easily accessible through traditional synthetic routes. mdpi.comresearchgate.net

Below is a table summarizing potential derivatization strategies applicable to the benzylpiperazine scaffold for functionalization and analytical studies.

| Derivatization Strategy | Reagents/Conditions | Purpose |

| N-Alkylation/N-Arylation (on N-1 of piperazine) | Alkyl halides, Aryl halides (e.g., Buchwald-Hartwig or Ullmann coupling) | Functionalization, Synthesis of analogues |

| N-Acylation (on N-1 of piperazine) | Acyl chlorides, Carboxylic acids with coupling agents | Functionalization, Amide synthesis |

| Aromatic Substitution (on benzyl ring) | Electrophilic aromatic substitution (e.g., nitration, halogenation) | Functionalization, Altering electronic properties |

| C-H Functionalization (on piperazine ring) | Photoredox catalysis with aryl/vinyl halides | Introduction of novel substituents for SAR studies |

| Silylation | Trimethylsilyl (TMS) reagents (e.g., BSTFA) | Analytical derivatization for GC-MS |

Exploration of Novel Synthetic Routes and Green Chemistry Approaches in Piperazine Synthesis

The synthesis of piperazine derivatives, including this compound, has traditionally relied on methods such as the reaction of piperazine with benzyl chloride. europa.eu While effective, these methods often involve harsh conditions, stoichiometric reagents, and generate significant waste. Modern synthetic chemistry has focused on developing novel, more efficient, and environmentally benign routes that align with the principles of green chemistry. researchgate.netresearchgate.net

Photoredox Catalysis has emerged as a powerful and sustainable tool in piperazine synthesis. researchgate.net This approach uses light to drive chemical reactions, often under mild conditions. mdpi.com Visible-light-promoted methods can be used for the C-H functionalization of the piperazine ring, allowing for the direct introduction of complex fragments without pre-functionalization. mdpi.comresearchgate.net Both transition-metal complexes (e.g., iridium-based) and purely organic photocatalysts have been developed, with the latter offering advantages in terms of cost and sustainability. mdpi.com The transition of these methods from batch to continuous flow processing further enhances their green credentials by improving efficiency and safety. mdpi.com

Catalytic C-H Functionalization offers an atom-economical way to build molecular complexity. Instead of multi-step sequences, direct C-H activation on the piperazine ring allows for the formation of C-C or C-N bonds in a single step. This reduces the number of synthetic operations and the amount of waste generated.

Novel Convergent Syntheses , such as the Stannyl (B1234572) Amine Protocol (SnAP) chemistry, provide efficient access to highly substituted piperazines. encyclopedia.pub This method involves the condensation of aldehydes with stannyl amine reagents, followed by a copper-mediated or -catalyzed cyclization. mdpi.comencyclopedia.pub The SnAP methodology is noted for its mild reaction conditions and broad functional group tolerance. encyclopedia.pub

Green Chemistry Approaches focus on minimizing the environmental impact of chemical processes. Key strategies applied to piperazine synthesis include:

Multi-component, One-Pot Reactions: These reactions combine three or more reactants in a single vessel to form the final product, significantly reducing solvent usage, purification steps, and waste. researchgate.netresearchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with greener alternatives like water or aqueous ethanol is a central tenet of green chemistry. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically shorten reaction times and improve yields compared to conventional heating methods. researchgate.netresearchgate.net

The table below compares traditional and novel synthetic approaches for piperazine derivatives.

| Feature | Traditional Synthesis (e.g., Alkylation) | Novel & Green Approaches |

| Reagents | Often stoichiometric, may use hazardous materials (e.g., benzyl chloride) | Catalytic (e.g., photoredox, palladium), use of benign reagents |

| Conditions | Can require high temperatures and harsh conditions | Often mild room temperature conditions |

| Efficiency | Multi-step, lower atom economy | Fewer steps (e.g., C-H functionalization), one-pot reactions, higher atom economy |

| Solvents | Often uses volatile organic compounds (VOCs) | Focus on green solvents (water, ethanol) or solvent-free conditions |

| Catalyst | Homogeneous catalysts, difficult to recover | Heterogeneous, reusable catalysts |

| Waste | Higher waste generation | Reduced waste, improved E-factor |

The exploration of these novel routes and green chemistry principles is crucial for the sustainable production of this compound and other valuable piperazine-containing compounds. researchgate.netnih.gov

Pharmacological Mechanisms and Neurobiological Interactions of 1 Benzyl 4 Methylpiperazine

Neurotransmitter System Modulation

MBZP's effects are largely comparable to those of BZP, which acts as a central nervous system stimulant by increasing the synaptic concentrations of dopamine (B1211576), serotonin (B10506), and noradrenaline. europa.euwikipedia.orgecddrepository.org This multifaceted action results from its ability to both trigger the release of these monoamines and block their reuptake from the synaptic cleft. europa.euresearchgate.net

Benzylpiperazines have a pronounced effect on the dopaminergic system. researchgate.net Animal studies have confirmed that BZP stimulates the release and inhibits the reuptake of dopamine. europa.euecddrepository.org This leads to elevated synaptic dopamine levels, which is a primary contributor to the compound's stimulant properties. nih.govresearchgate.net The combination of BZP with other piperazine (B1678402) derivatives, such as trifluoromethylphenylpiperazine (TFMPP), has been shown to produce synergistic effects, further enhancing the release of dopamine. release.org.uknih.gov The mechanism involves increasing the intrasynaptic concentration of dopamine, which in turn activates postsynaptic dopaminergic receptors. researchgate.net

The noradrenergic system is also significantly modulated by benzylpiperazine compounds. BZP stimulates the release and inhibits the reuptake of noradrenaline. europa.euresearchgate.net A distinct mechanism contributing to its noradrenergic effects is its action as an antagonist at α2-adrenoreceptors. wikipedia.org These presynaptic autoreceptors typically provide negative feedback to inhibit further noradrenaline release; by blocking them, BZP augments noradrenergic neurotransmission. nih.govwikipedia.org This multifaceted interaction results in elevated levels of noradrenaline in the synapse. researchgate.net

Table 1: Comparative Potency of 1-Benzylpiperazine (B3395278) (BZP) on Monoamine Transporters This table displays the EC₅₀ values, which represent the concentration of BZP required to elicit a half-maximal response for neurotransmitter release via the respective transporters. Lower values indicate higher potency.

| Transporter | EC₅₀ (nM) wikipedia.org |

|---|---|

| Norepinephrine Transporter (NET) | 62 |

| Dopamine Transporter (DAT) | 175 |

Receptor Binding Profiles and Selectivity

1-Benzyl-4-methylpiperazine (MBZP) has been observed to possess adrenergic blocking activity in animal models. wikipedia.org This aligns with the finding that its parent compound, BZP, acts as an antagonist at the α2-adrenoreceptor, a mechanism that enhances noradrenaline release by inhibiting presynaptic negative feedback. nih.govwikipedia.org Other related compounds, such as N-benzyl-N'N"-dimethylguanidine, also demonstrate significant adrenergic neurone blocking effects. nih.gov

While specific binding data for this compound at the sigma-1 receptor is not extensively documented, the benzylpiperazine chemical scaffold is a subject of significant interest in the development of selective sigma-1 receptor ligands. nih.govnih.govacs.org Research into novel benzylpiperazine derivatives has yielded compounds with high affinity and selectivity for the sigma-1 receptor over the sigma-2 subtype. nih.govacs.org For instance, one study developed a derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, which displayed a very high affinity for the sigma-1 receptor. nih.govnih.gov These findings highlight the potential of the benzylpiperazine core structure to serve as a foundation for potent and specific sigma-1 receptor ligands. acs.org

Table 2: Sigma-1 Receptor Affinity of a Representative Benzylpiperazine Derivative This table shows the binding affinity (Ki) of a novel benzylpiperazine derivative, demonstrating the high-affinity potential of this chemical class for the sigma-1 receptor.

| Compound | σ₁R Kᵢ (nM) nih.gov | σ₂R/σ₁R Selectivity Ratio nih.gov |

|---|

Other Neurotransmitter Receptor Affinities

While the primary pharmacological activity of this compound (MBZP) and its parent compound, 1-Benzylpiperazine (BZP), is associated with the monoamine systems, research into the broader class of benzylpiperazine derivatives reveals interactions with a range of other neurotransmitter receptors. wikipedia.orgwikipedia.org The benzylpiperazine chemical scaffold is found in various compounds that have been investigated for their affinity at dopamine, serotonin, and sigma receptors. researchgate.netacs.orgnih.gov

For instance, studies on novel synthetic benzylpiperazine derivatives have identified high-affinity ligands for sigma-1 (σ1) and sigma-2 (σ2) receptors. acs.orgnih.gov One such derivative, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one, demonstrated a very high affinity for the σ1 receptor with a Ki value of 1.6 nM and a high selectivity over the σ2 receptor. acs.orgnih.gov This indicates that the benzylpiperazine core structure is amenable to modifications that can produce potent and selective ligands for receptors outside the classical monoamine transporter targets.

Furthermore, other research has focused on developing 6-(4-benzylpiperazin-1-yl)benzodioxane (B1242389) derivatives as selective ligands for the dopamine D4 receptor subtype. nih.gov This work has produced compounds with high affinity and selectivity for D4 receptors, identifying them as antagonists at this site. nih.gov These findings underscore that while MBZP itself is primarily characterized by its stimulant properties similar to BZP, its core structure is part of a larger family of compounds with a diverse and complex receptor interaction profile. wikipedia.org

Table 1: Receptor Binding Affinities of a Representative Benzylpiperazine Derivative This table displays data for the derivative 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one to illustrate the potential for benzylpiperazine compounds to interact with sigma receptors.

| Receptor Subtype | Ki (nM) |

| Sigma-1 (σ₁) | 1.6 |

| Sigma-2 (σ₂) | 1418 |

| Data sourced from a study on novel benzylpiperazine derivatives. acs.orgnih.gov |

In Vitro and Ex Vivo Pharmacological Characterization Methodologies

The pharmacological profile of this compound and related compounds is elucidated through a variety of established in vitro and ex vivo methodologies designed to assess their interactions with specific biological targets. These techniques are essential for determining binding affinity, functional activity, and effects on neurotransmitter dynamics.

In Vitro Methodologies:

Radioligand Binding Assays: This is a fundamental technique used to determine the affinity of a compound for a specific receptor. The assay involves incubating a preparation of cells or membranes expressing the target receptor with a radiolabeled ligand (a molecule known to bind to the receptor) and varying concentrations of the test compound (e.g., a benzylpiperazine derivative). The ability of the test compound to displace the radioligand from the receptor is measured, from which the inhibition constant (Ki) can be calculated. For example, in the characterization of benzylpiperazine derivatives for sigma receptor affinity, [³H]-pentazocine and [³H]-DTG have been used as radioligands for the σ1 and σ2 receptors, respectively. acs.org

Functional Assays: These assays measure the biological response initiated by a compound binding to its receptor, thereby determining if the compound is an agonist, antagonist, or inverse agonist. A common method is the GTPγS binding assay . This technique is used for G-protein coupled receptors (GPCRs), such as the dopamine D4 receptor. nih.govnih.gov It measures the activation of G-proteins upon receptor stimulation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS. An agonist will increase [³⁵S]GTPγS binding, while an antagonist will block the increase caused by an agonist. nih.gov

Neurotransmitter Transporter Uptake and Release Assays: To characterize the effects of compounds on monoamine transporters (for dopamine, serotonin, and norepinephrine), uptake and release assays are commonly employed.

Uptake Inhibition Assays measure the ability of a compound to block the reuptake of neurotransmitters from the synaptic cleft into the presynaptic neuron. This is often done using synaptosomes (isolated nerve terminals) or cells expressing the specific transporter, along with a radiolabeled neurotransmitter.

Release Assays determine if a compound can induce the release of neurotransmitters from neurons, a mechanism characteristic of amphetamine-like stimulants. wikipedia.orgnih.gov

Ex Vivo Methodologies:

Brain Slice Electrophysiology: This technique involves recording the electrical activity of neurons in preserved slices of brain tissue. It allows researchers to study how a compound affects neuronal firing rates, synaptic transmission, and plasticity in a relatively intact neural circuit.

Microdialysis: This in vivo or ex vivo technique is used to measure the concentrations of neurotransmitters and their metabolites in the extracellular fluid of specific brain regions. A small probe is inserted into the brain tissue, and neurotransmitter levels are sampled before and after the administration of a compound to determine its effect on neurotransmitter release and reuptake.

Preclinical Biological Activities and Potential Therapeutic Applications of 1 Benzyl 4 Methylpiperazine

Central Nervous System Activity Investigations

Derivatives of piperazine (B1678402) are known to interact with various neurotransmitter systems, prompting extensive research into their effects on the central nervous system. researchgate.net

1-Benzyl-4-methylpiperazine is recognized as a stimulant drug. wikipedia.org Its effects are comparable to those of its parent compound, benzylpiperazine (BZP), although its stimulant properties are reportedly somewhat weaker. wikipedia.org Piperazine derivatives, as a class, are known to potentiate central dopamine (B1211576), serotonin (B10506), and noradrenaline neurotransmission. researchgate.net Specifically, the related compound BZP demonstrates a significant effect on dopamine release, contributing to its stimulant properties. researchgate.net Animal studies have also indicated that MBZP possesses adrenergic blocking activity. wikipedia.org

While the broader class of piperazine derivatives has been explored for potential applications in treating anxiety and depression, specific preclinical studies focusing on the anxiolytic and antidepressant effects of this compound are not extensively documented in the reviewed literature. nih.gov However, research into other novel piperazine compounds has shown promise in this area. For instance, studies on different piperazine derivatives have utilized established rodent models such as the elevated plus-maze, conflict drinking test, and tail suspension test to evaluate anxiolytic- and antidepressant-like effects. nih.govnih.gov These investigations suggest that the piperazine scaffold is a viable candidate for the development of new treatments for affective disorders. nih.gov

Recent preclinical research has highlighted the potential of benzylpiperazine derivatives as potent analgesics, particularly in models of chronic and neuropathic pain. nih.govacs.org A study focused on developing selective σ1 receptor (σ1R) antagonists synthesized a series of new benzylpiperazinyl derivatives. nih.gov The σ1 receptor is known to modulate nociceptive signaling, making it a promising target for pain treatment. nih.gov

Within this series, a derivative, compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one), demonstrated high affinity for the σ1R. acs.orgresearchgate.net This compound was subsequently tested in mouse models of inflammatory and neuropathic pain, where it produced significant, dose-dependent antinociceptive and anti-allodynic effects. nih.govnih.gov Specifically, it showed efficacy in the formalin assay of inflammatory pain and the chronic constriction injury (CCI) model of neuropathic pain. acs.org

Table 1: Antinociceptive and Anti-allodynic Effects of Benzylpiperazine Derivative (Compound 15)

| Preclinical Model | Effect Observed | Significance |

|---|---|---|

| Mouse Formalin Assay | Dose-dependent antinociception | Demonstrated efficacy in a model of inflammatory pain. acs.org |

| Chronic Constriction Injury (CCI) | Dose-dependent anti-allodynic effects | Showed significant increases in withdrawal thresholds in a model of neuropathic pain. nih.gov |

In conjunction with pain studies, the behavioral effects of benzylpiperazine derivatives have been assessed to rule out confounding factors like sedation. nih.gov In the case of the potent antinociceptive compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one), locomotor activity was evaluated using the rotarod assay. acs.orgresearchgate.net The results indicated that the compound did not cause sedation or impair motor coordination at doses that were effective for pain relief. nih.govnih.gov This suggests a favorable profile where the analgesic effects are not a byproduct of general motor impairment. acs.org

Antimicrobial and Antiviral Property Exploration

The benzylpiperazine scaffold has been utilized as a building block in the development of new antimicrobial and antiviral agents.

In the search for new antibiotics, a series of 4-benzyl-piperazinyl-s-triazine derivatives were synthesized and evaluated for their antibacterial activity. researchgate.net The study, using a broth dilution method, found that many of these compounds displayed notable activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacterial strains. researchgate.net

Furthermore, the benzylpiperazine core structure was integral to the design of novel inhibitors of the Zika virus (ZIKV). nih.gov Researchers developed a class of 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs. A preliminary structure-activity relationship study identified several compounds that provided a significant protective effect against the cytopathic effects of ZIKV in a cellular assay. One lead compound, 3p , was shown to inhibit both Zika RNA replication and virus protein expression in a dose-dependent manner at low micromolar concentrations. nih.gov

Table 2: Antimicrobial and Antiviral Activities of Benzylpiperazine Derivatives

| Derivative Class | Target Organism | Key Finding |

|---|---|---|

| 4-benzyl-piperazinyl-s-triazine derivatives | Gram-positive and Gram-negative bacteria | Displayed significant antibacterial activity against multiple strains. researchgate.net |

| 4-amino-2-(4-benzylpiperazin-1-yl)methylbenzonitrile analogs | Zika Virus (ZIKV) | Inhibited ZIKV RNA replication and protein expression at low micromolar concentrations. nih.gov |

Anti-cancer Research and Cytotoxicity Assessments

The piperazine nucleus is a common pharmacophore in medicinal chemistry and has been incorporated into various compounds designed as potential anti-cancer agents. researchgate.netnih.gov Research has demonstrated that derivatives of benzylpiperazine and other piperazine-containing structures exhibit cytotoxic activity against a range of cancer cell lines. researchgate.netnih.gov

For example, the related compound N-benzylpiperazine (BZP) has been shown to elicit cytotoxicity in human hepatoma (HepaRG) cells. researchgate.net In other studies, novel series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine and phenylpiperazine derivatives of 1,2-benzothiazine were synthesized and tested. researchgate.netnih.gov These compounds showed significant cell growth inhibitory activity against multiple cancer cell lines, including those from breast (MCF7), liver (HUH7), and colon (HCT-116) cancers. researchgate.net One study identified a compound that showed stronger cytotoxicity towards breast adenocarcinoma cells (MCF7) than the established chemotherapy drug doxorubicin, while being less toxic to healthy cells. nih.gov

Table 3: Cytotoxicity of Piperazine Derivatives in Cancer Cell Lines

| Derivative Class | Cancer Cell Line(s) | Observed Effect |

|---|---|---|

| N-benzylpiperazine (BZP) | HepaRG (Human Hepatoma) | Elicited cellular cytotoxicity. researchgate.net |

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HUH7 (Liver), MCF7 (Breast), HCT-116 (Colon) | Showed significant cell growth inhibitory activity. researchgate.net |

| Phenylpiperazine derivatives of 1,2-benzothiazine | MCF7 (Breast Adenocarcinoma) | Demonstrated potent cytotoxic activity, in some cases exceeding that of doxorubicin. nih.gov |

| Piperazine analogues of JS-K | HL-60 and U937 (Human Leukemia) | Exhibited sub-micromolar anti-proliferative activities. nih.gov |

Immunomodulatory and Anti-inflammatory Investigations

A comprehensive review of scientific databases and preclinical literature reveals a significant gap in the investigation of this compound for immunomodulatory or anti-inflammatory properties. As of the latest available data, there are no published preclinical studies that specifically assess the effects of this compound on immune system functions or inflammatory pathways.

Consequently, no data is available on its impact on cytokine production, immune cell proliferation and differentiation, or its efficacy in animal models of inflammatory diseases. Research into related piperazine derivatives has shown some anti-inflammatory effects. For instance, a study on (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-1β wikipedia.org. Another study on methyl salicylate (B1505791) derivatives bearing a piperazine moiety also reported anti-inflammatory activities nih.gov. However, these findings are specific to the studied derivatives and cannot be extrapolated to this compound without direct experimental evidence.

Other Emerging Biological Activities

Beyond the scope of immunomodulation and anti-inflammation, the primary documented biological activity of this compound in preclinical and pharmacological contexts is its action as a central nervous system stimulant wikipedia.org. Its effects are reported to be similar to, though weaker than, its parent compound, 1-benzylpiperazine (B3395278) (BZP) wikipedia.org. The primary mechanism of action for BZP involves the stimulation of dopamine, serotonin, and noradrenaline release and the inhibition of their reuptake europa.eu.

There is a lack of dedicated preclinical research to identify other potential therapeutic activities for this compound. The majority of available literature discusses its use as a recreational substance and its associated pharmacology as a stimulant, with some studies noting its adrenergic blocking activity in animals wikipedia.org. There are no significant preclinical findings pointing towards other emerging therapeutic applications for this specific compound.

Metabolism and Pharmacokinetics of 1 Benzyl 4 Methylpiperazine

Phase I Biotransformation Pathways

Phase I metabolism of MBZP involves the introduction or unmasking of functional groups through oxidation, reduction, or hydrolysis. This phase is primarily mediated by cytochrome P450 (CYP) enzymes and catechol-O-methyl-transferase (COMT).

Cytochrome P450 (CYP) Isoenzyme-Mediated Metabolism

The cytochrome P450 enzyme system, particularly the CYP2D6 isoenzyme, is central to the breakdown of piperazine (B1678402) derivatives like MBZP. researchgate.net Animal studies suggest that BZP, and by extension MBZP, is metabolized by CYP450 enzymes. europa.eu The involvement of CYP2D6 is significant as this enzyme is known for its genetic polymorphism, which can lead to variations in how individuals metabolize the compound. researchgate.netdrugsandalcohol.ie

Catechol-O-methyl-transferase (COMT) Participation

In addition to CYP enzymes, catechol-O-methyl-transferase (COMT) is also involved in the metabolism of BZP and its derivatives. researchgate.neteuropa.eu COMT is known to exhibit genetically determined variations in its activity, which can contribute to inter-individual differences in the metabolic profile of these compounds. researchgate.net

Identification of Hydroxylated Metabolites

Studies on the parent compound, BZP, have identified several hydroxylated metabolites which are also expected to be formed from the metabolism of MBZP. These include 4-hydroxy-BZP, 3-hydroxy-BZP, and 4-hydroxy-3-methoxy-BZP. europa.eu In rats, 4-hydroxy-BZP has been identified as the major Phase I metabolite. drugsandalcohol.ie

Phase II Conjugation Pathways

Following Phase I biotransformation, the resulting metabolites undergo Phase II conjugation reactions. These reactions involve the addition of endogenous molecules to the metabolites, increasing their water solubility and facilitating their excretion. For piperazine derivatives, the primary conjugation pathways are glucuronidation and sulfation. europa.eu The hydroxylated metabolites are excreted in the urine as glucuronic and/or sulphuric acid conjugates. europa.eu

Metabolite Profiling and Identification

The metabolism of BZP results in a number of identifiable metabolites in animal and human studies. It is anticipated that the metabolism of MBZP would yield a similar profile. Key metabolites identified from BZP metabolism include piperazine, benzylamine, and N-benzylethylenediamine. europa.eu

Below is an interactive data table summarizing the identified metabolites of the parent compound, BZP, which are relevant to understanding the metabolism of MBZP.

| Metabolite Name | Formation Pathway |

| 4-hydroxy-BZP | Phase I (Hydroxylation) |

| 3-hydroxy-BZP | Phase I (Hydroxylation) |

| 4-hydroxy-3-methoxy-BZP | Phase I (Hydroxylation and Methylation) |

| Piperazine | Phase I (N-dealkylation) |

| Benzylamine | Phase I (N-dealkylation) |

| N-Benzylethylenediamine | Phase I (Ring opening) |

| Glucuronide conjugates | Phase II (Glucuronidation) |

| Sulfate conjugates | Phase II (Sulfation) |

Inter-individual Variability and Genetic Polymorphism in Metabolic Enzymes

Significant inter-individual variability in the metabolism of piperazine derivatives exists due to genetic polymorphisms in the primary metabolic enzymes, CYP2D6 and COMT. researchgate.neteuropa.eudrugsandalcohol.ie The activity of CYP2D6 can vary considerably among individuals, leading to classifications of poor, intermediate, extensive, and ultra-rapid metabolizers. science.gov This genetic variability can affect the rate of metabolism and clearance of MBZP, potentially influencing the duration and intensity of its effects. researchgate.netdrugsandalcohol.ie Similarly, genetic variations in COMT activity can also contribute to differences in the metabolic fate of the compound. researchgate.net

Preclinical Pharmacokinetic Data for 1-Benzyl-4-methylpiperazine Remains Elusive

General toxicological and pharmacological profiles suggest that, like many piperazine derivatives, MBZP is likely metabolized in the liver and its byproducts excreted via the kidneys. wikipedia.org However, specific research findings that quantify these processes—such as metabolic pathways, rates of excretion, and tissue distribution in preclinical studies—could not be located.

Much of the available research focuses on the parent compound, 1-benzylpiperazine (B3395278) (BZP). europa.euwikipedia.org While MBZP is a known derivative of BZP, specific pharmacokinetic parameters cannot be directly extrapolated from BZP to MBZP without dedicated studies on the latter. wikipedia.org The addition of a methyl group to the piperazine ring can significantly alter the compound's metabolic fate and pharmacokinetic profile.

No preclinical studies presenting pharmacokinetic models or detailed disposition data for this compound were identified. Therefore, the creation of data tables and a detailed summary of research findings for this specific subsection is not possible at this time.

Toxicological Research and Safety Profile of 1 Benzyl 4 Methylpiperazine

Neurotoxicity and Central Nervous System Adverse Effects

The neurotoxic potential of benzylpiperazine compounds is a significant area of toxicological research, focusing on neuronal health and central nervous system (CNS) function.

Assessment of Neuronal Damage and Dopaminergic Transporter Loss

Benzylpiperazine and its derivatives have been shown to exert neurotoxic effects, particularly on the dopaminergic system. nih.gov Studies using the in vivo model Caenorhabditis elegans have demonstrated that exposure to piperazine (B1678402) designer drugs, including BZP, can lead to neuronal damage. researchgate.net This damage was confirmed by observing a decrease in the fluorescence of strains engineered to express fluorescent proteins in dopaminergic neurons, indicating a loss of dopaminergic transporters. researchgate.net

In vitro research using a dopaminergic human neuroblastoma cell line (SH-SY5Y) further elucidates the mechanisms of this neurotoxicity. nih.gov Exposure to BZP was found to induce oxidative stress, inhibit mitochondrial functions, and stimulate apoptosis, or programmed cell death, in these neuronal cells. nih.gov Another study noted that BZP facilitates the release of the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) via the dopamine (B1211576) transporter, which can result in the death of dopaminergic neurons within the substantia nigra. nih.gov

Seizure Induction Mechanisms and Neurological Dysfunctions

A significant adverse effect associated with benzylpiperazine compounds is the induction of seizures. wikipedia.orgresearchgate.netnih.gov Clinical reports from New Zealand and Europe have noted an association between BZP use and grand mal seizures. europa.eu Life-threatening toxicity, including status epilepticus, has been documented in cases of BZP ingestion. tandfonline.com

Research has established a clear relationship between the concentration of the compound in the body and the likelihood of seizure events. A prospective study of individuals presenting to an emergency department with BZP toxicity found that increased plasma levels of BZP were strongly associated with an increased frequency of seizures. nih.gov While seizures were reported at plasma levels as low as 0.05 mg/L, they became a consistent feature at concentrations above 2.15 mg/L. tandfonline.com The precise molecular mechanisms underlying BZP-induced seizures are not fully detailed, but they are considered a manifestation of severe sympathomimetic toxicity, resulting from the compound's enhancement of catecholamine release, particularly dopamine. researchgate.netnih.gov

Developmental and Reproductive Toxicity Studies in Model Organisms

Based on a comprehensive review of available scientific literature, no specific studies focusing on the developmental and reproductive toxicity of 1-Benzyl-4-methylpiperazine or its primary analogue, 1-Benzylpiperazine (B3395278), were identified. Research into effects on embryogenesis, fetal development, and reproductive function in model organisms has not been published. However, studies have been conducted on behavioral outcomes following exposure during adolescence, a critical period of neurodevelopment. nih.govnih.gov

Organ-Specific Toxicity Assessments (e.g., Renal, Hepatic)

Beyond the central nervous system, benzylpiperazine compounds have been shown to induce toxicity in other major organ systems, notably the liver and kidneys.

Hepatic Toxicity

In vitro studies have demonstrated the hepatotoxic potential of BZP. Research using human-derived HepaRG cells and primary rat hepatocytes found that BZP is cytotoxic to liver cells. nih.govresearchgate.net The toxicity varies between cell types, with primary rat hepatocytes being more sensitive to BZP than HepaRG cells. researchgate.net The mechanisms underlying this liver cell toxicity involve the induction of oxidative stress, mitochondrial impairment, and apoptosis. nih.gov Further investigation in primary hepatocytes confirmed that exposure to piperazine analogues leads to a concentration-dependent increase in the formation of reactive species, depletion of intracellular ATP and glutathione (B108866) (GSH), loss of mitochondrial membrane potential, and activation of caspase-3, a key enzyme in the apoptotic pathway. nih.gov

| Cell Model | Endpoint | Finding | Reference |

|---|---|---|---|

| Primary Rat Hepatocytes | Cytotoxicity (EC50) | 2.20 mM | researchgate.net |

| HepaRG Cells | Cytotoxicity (EC50) | 6.60 mM | researchgate.net |

| Primary Hepatocytes | Mechanism | Increased reactive species, ATP & GSH depletion, loss of mitochondrial membrane potential, caspase-3 activation | nih.gov |

Renal Toxicity

Clinical evidence points to potential nephrotoxicity following BZP ingestion. wikipedia.org Cases of multiorgan failure involving BZP have included acute renal failure. tandfonline.com The nephrotoxicity may be a secondary effect resulting from other systemic toxicities such as hyperthermia and rhabdomyolysis (the breakdown of muscle tissue). nih.govresearchgate.net However, there is also evidence to suggest that these compounds may have a direct toxic effect on the kidneys, leading to acute kidney injury. nih.gov

Behavioral and Physiological Manifestations of Toxicity in Animal Models

Animal models have been instrumental in characterizing the behavioral consequences of exposure to benzylpiperazine compounds, particularly during adolescence. Studies in adolescent rats treated with BZP have revealed significant and lasting behavioral changes.

| Behavioral Test | Observation in BZP-Treated Rats | Interpretation | Reference |

|---|---|---|---|

| Y-Maze | Less frequent entry and time spent in novel arm | Reduced exploration/neophilia | nih.gov |

| Open Field | Decreased ambulation, rearing, and social interaction | Heightened anxiety, reduced motor activity | nih.gov |

| Light-Dark Box | Increased latency to emerge into the light | Heightened anxiety/neophobia | nih.gov |

| Social Interaction | Decreased aggression (acute dose) | Acute drug effect | canterbury.ac.nz |

Elucidation of Molecular and Cellular Mechanisms of Toxicity

The toxicity of benzylpiperazine compounds stems from their actions at the molecular and cellular levels, primarily involving the disruption of monoamine neurotransmitter systems and the induction of cellular stress pathways.

The fundamental mechanism of action for BZP is the stimulation of release and inhibition of reuptake of the neurotransmitters dopamine, serotonin (B10506), and noradrenaline. nih.goveuropa.eu This disruption of normal neurotransmission underlies many of the acute CNS effects. At a cellular level, this leads to significant downstream consequences.

In vitro studies on various cell lines (neuronal, glial, and hepatic) have consistently identified oxidative stress and mitochondrial dysfunction as core components of BZP-induced toxicity. nih.govnih.govnih.gov Exposure to BZP leads to an excessive production of reactive oxygen species (ROS). nih.govnih.gov This oxidative stress can damage cellular components, including lipids (lipid peroxidation) and DNA, as evidenced by increased levels of the DNA damage marker 8-hydroxy-2′-deoxyguanosine (8-OHdG). nih.gov

This is coupled with mitochondrial impairment, characterized by a decrease in intracellular ATP levels and the disruption of the mitochondrial membrane potential. nih.govnih.gov Ultimately, these cellular insults converge on apoptotic pathways. Research has confirmed the activation of key executioner enzymes like caspase-3 and caspase-9, indicating that BZP triggers programmed cell death through the mitochondrial (intrinsic) pathway. nih.govnih.gov

Analytical Methodologies for the Characterization and Quantification of 1 Benzyl 4 Methylpiperazine

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in the separation and analysis of 1-Benzyl-4-methylpiperazine from various matrices. These methods provide the necessary selectivity and sensitivity for accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary technique for the analysis of this compound and related piperazine (B1678402) derivatives. unodc.org It combines the potent separation capabilities of gas chromatography with the specific detection and identification power of mass spectrometry. unodc.org In the analysis of piperazines, GC-MS provides highly specific spectral data that can distinguish individual compounds within a complex mixture without the need for extensive prior isolation. unodc.org

The mass spectrum of this compound exhibits characteristic fragmentation patterns. Key fragment ions observed in the GC-MS analysis of a closely related compound, N-benzylpiperazine (BZP), include m/z 91, 134, and 176. researchgate.net For this compound, the expected top peak in the mass spectrum is at m/z 91, corresponding to the tropylium (B1234903) ion formed from the benzyl (B1604629) group, with other significant peaks at m/z 119 and 190. nih.gov The specific fragmentation pattern allows for the confident identification of the compound.

To improve chromatographic behavior and detection, derivatization techniques are often employed. Perfluoroacylation of the secondary amine nitrogen in related piperazine isomers has been shown to yield mass spectra with differences in the relative abundance of some fragment ions, although it may not significantly alter the fundamental fragmentation pathway. nih.gov

| Parameter | Description | Example Values/Observations for Related Compounds |

|---|---|---|

| Stationary Phase | The choice of the GC column's stationary phase is critical for achieving good separation. | A 100% trifluoropropyl methyl polysiloxane (Rtx-200) stationary phase has been used to resolve underivatized and perfluoroacyl derivatives of piperazine isomers. nih.gov |

| Derivatization | Chemical modification to improve volatility and chromatographic properties. | Perfluoroacylation can be used, though it may not add additional discriminating mass spectral fragments among isomers. nih.gov |

| Key Mass Fragments (m/z) | Characteristic ions used for identification of this compound. | Expected major fragments at m/z 91, 119, and 190. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For the analysis of this compound in complex biological matrices such as urine, blood plasma, and hair, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. semanticscholar.orgnih.govnih.gov This technique offers high sensitivity and selectivity, which are crucial for detecting low concentrations of the analyte in the presence of numerous interfering substances.

Validated LC-MS methods have been developed for the detection and quantification of related piperazine derivatives, such as benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP), in human plasma. nih.gov These methods typically involve a C18 column for separation and a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724). nih.gov The mass spectrometer is often operated in multiple reaction monitoring (MRM) mode to enhance selectivity and achieve low limits of quantification. mdpi.com

For instance, a validated LC-MS/MS method for BZP in hair samples demonstrated linearity over a range of 0.085 to 8.65 ng/mg, with intra- and inter-day precision coefficients of variation of ≤10%. nih.gov The extraction efficiencies were reported to be between 78% and 91%. nih.gov Such methods are invaluable for pharmacokinetic studies and forensic analysis. nih.govnih.gov

| Parameter | Description | Example Conditions for Related Compounds |

|---|---|---|

| Chromatographic Column | The stationary phase used for separation. | C18 column is commonly used. nih.gov |

| Mobile Phase | The solvent system that carries the analyte through the column. | A mixture of ammonium formate (B1220265) buffer and acetonitrile. nih.gov |

| Detection Mode | The mass spectrometry technique used for detection. | Multiple Reaction Monitoring (MRM) for high selectivity. mdpi.com |

| Lower Limit of Quantification (LLOQ) | The lowest concentration that can be reliably quantified. | For BZP and TFMPP in plasma, an LLOQ of 5 ng/mL has been reported. nih.gov |

| Linearity (R²) | The correlation coefficient indicating the linearity of the calibration curve. | Greater than 0.99 is typically achieved. nih.govnih.gov |

High-Performance Liquid Chromatography with Advanced Detection (e.g., UV, ELSD, Fluorescence)

High-Performance Liquid Chromatography (HPLC) coupled with various detectors is a versatile tool for the analysis of this compound. While UV detection is common, the chromophoric properties of the benzyl group allow for its use. However, for enhanced sensitivity and selectivity, especially at low concentrations or in the absence of a strong chromophore, other detectors or derivatization strategies are employed.

For piperazine and its derivatives that lack strong UV absorption, derivatization with a UV-active agent can be performed. For example, piperazine can be reacted with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a stable, UV-active derivative, enabling detection at low levels using standard HPLC-UV instrumentation. researchgate.net

Fluorescence detection offers higher sensitivity and selectivity compared to UV detection. Derivatization with a fluorescent tag, such as 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl), has been successfully applied to the analysis of BZP and TFMPP in plasma, with lower detection limits of 0.9 and 4.6 ng/mL, respectively. researchgate.net

Evaporative Light Scattering Detection (ELSD) is another option for compounds that lack a UV chromophore. A novel HPLC-ELSD method using hydrophilic interaction chromatography (HILIC) has been developed for the determination of piperazine in pharmaceutical drug substances. researchgate.net

Spectroscopic Characterization Techniques (e.g., NMR Spectroscopy, Infrared Spectroscopy, UV-Vis Spectroscopy)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to determine the molecular structure. The ¹H NMR spectrum would show characteristic signals for the protons of the benzyl group, the piperazine ring, and the methyl group. The ¹³C NMR spectrum provides information on the number and type of carbon atoms in the molecule. nih.gov

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would exhibit characteristic absorption bands for C-H stretching and bending vibrations of the aromatic ring and the aliphatic piperazine ring, as well as C-N stretching vibrations. nih.gov Gas chromatography coupled with infrared detection (GC-IRD) can provide direct confirmatory data for structural differentiation between isomers. nih.gov

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The presence of the benzyl group in this compound results in characteristic UV absorption bands, typically in the range of 250-270 nm, due to the π → π* transitions of the aromatic ring. consensus.appsemanticscholar.org

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a key strategy to improve the analytical performance in the analysis of this compound and other piperazines. auburn.edu This chemical modification can enhance detectability, improve chromatographic separation, and increase volatility for GC analysis.

As mentioned, perfluoroacylation is a common derivatization technique used in GC-MS analysis of piperazines. nih.gov For HPLC analysis, derivatization with agents like NBD-Cl enhances UV detectability, while reagents such as DIB-Cl and dansyl chloride are used to introduce a fluorescent tag for highly sensitive fluorescence detection. researchgate.net These strategies are particularly useful when analyzing trace amounts of the compound in complex samples.

Development of Bioanalytical Assays for Preclinical and Research Applications

The development of robust bioanalytical assays is crucial for preclinical studies and research applications involving this compound. These assays are necessary to determine the pharmacokinetic profile of the compound and to understand its distribution and metabolism.

LC-MS/MS is the predominant technique for developing such assays due to its high sensitivity, selectivity, and applicability to biological matrices. nih.gov The development and validation of these methods involve several key steps, including sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric detection.

Validation of the bioanalytical method is performed to ensure its reliability and includes the assessment of parameters such as linearity, accuracy, precision, selectivity, and stability. nih.govnih.gov The data generated from these assays are essential for understanding the behavior of this compound in biological systems.

Structure Activity Relationship Sar and Computational Studies of 1 Benzyl 4 Methylpiperazine Derivatives

Elucidation of Structural Determinants for Biological Activity and Receptor Binding

The biological activity of 1-benzyl-4-methylpiperazine derivatives is intrinsically linked to their three-dimensional structure, which dictates how they interact with receptor binding sites. The core structure consists of a benzyl (B1604629) group and a methylpiperazine moiety, both of which play critical roles in receptor recognition and binding.

The piperazine (B1678402) ring is a key pharmacophoric element. Its basic nitrogen atoms can be protonated at physiological pH, allowing for ionic interactions with acidic amino acid residues in receptor pockets. The conformation of the piperazine ring, typically a chair conformation, influences the spatial orientation of the substituents at the N1 and N4 positions.

The benzyl group at the N1 position is crucial for establishing hydrophobic and aromatic interactions, such as pi-pi stacking and van der Waals forces, with the target receptor. The flexibility of the bond between the benzyl group and the piperazine ring allows the aromatic ring to adopt an optimal orientation within the binding site.

Studies on related 1-benzylpiperazine (B3395278) (BZP) derivatives have shown that these structural components are vital for their activity at various receptors, including serotonin (B10506) (5-HT) and dopamine (B1211576) (D2) receptors. For instance, BZP and its analogs are known to interact with these receptors, and their binding affinities are highly dependent on the nature of the substituents on both the benzyl and piperazine rings. researchgate.net

Impact of Substituents on Pharmacological Profiles and Selectivity

Modifications to the this compound scaffold through the introduction of various substituents can dramatically alter the pharmacological profile and receptor selectivity of the resulting derivatives. These modifications are typically made on the aromatic ring of the benzyl group or by replacing the methyl group at the N4 position.

Substituents on the Benzyl Ring: The electronic and steric properties of substituents on the phenyl ring of the benzyl group can fine-tune the binding affinity and selectivity.

Electron-withdrawing groups (e.g., halogens like chlorine, fluorine) or electron-donating groups (e.g., methoxy, methyl) can alter the electron density of the aromatic ring, thereby affecting its interaction with the receptor.

The position of the substituent (ortho, meta, or para) is also critical. For example, in a series of mono-substituted 4-phenylpiperidines and -piperazines, the position and physicochemical character of the aromatic substituent were found to be critical for their effects on the dopaminergic system. nih.gov

Substituents at the N4 Position: Replacing the methyl group at the N4 position with other functional groups can lead to significant changes in activity.

Increasing the alkyl chain length can enhance lipophilicity, which may affect cell membrane permeability and binding to hydrophobic pockets.

Introduction of polar groups can introduce new hydrogen bonding opportunities with the receptor, potentially increasing affinity and altering selectivity.

The following table summarizes the impact of hypothetical substitutions on the pharmacological profile of this compound derivatives, based on general principles observed in related compound series.

| Substitution Site | Substituent Type | Potential Impact on Pharmacological Profile |

| Benzyl Ring (para-position) | Electron-donating (e.g., -OCH3) | May increase affinity for certain receptors by enhancing pi-electron density. |

| Benzyl Ring (meta-position) | Electron-withdrawing (e.g., -CF3) | Can alter binding mode and selectivity, potentially favoring one receptor subtype over another. |

| N4-Position | Larger alkyl groups (e.g., ethyl, propyl) | Could increase lipophilicity and van der Waals interactions, possibly leading to higher affinity but potentially lower selectivity. |

| N4-Position | Phenyl group | May introduce additional aromatic interactions, significantly changing the receptor binding profile. |

Computational Chemistry Approaches

Computational chemistry provides invaluable tools for understanding the SAR of this compound derivatives at a molecular level, guiding the design of new compounds with desired properties.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For this compound derivatives, docking studies can elucidate how these molecules fit into the binding sites of their target receptors, such as dopamine or serotonin receptors.

These studies can reveal key interactions, including:

Hydrogen bonds between the piperazine nitrogens and polar residues in the receptor.

Hydrophobic interactions between the benzyl group and nonpolar pockets.

Aromatic stacking between the phenyl ring and aromatic residues like phenylalanine, tyrosine, or tryptophan.

For example, docking studies on related piperazine derivatives have been used to understand their binding modes and to rationalize their observed biological activities. researchgate.net The insights gained from these models can guide the design of new derivatives with enhanced affinity and selectivity.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide detailed information about the electronic structure, reactivity, and spectroscopic properties of this compound and its analogs. scielo.breurekaselect.com

These calculations can be used to determine:

Molecular geometry: Predicting the most stable conformation of the molecule.

Electronic properties: Calculating properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to the molecule's reactivity.

Spectroscopic properties: Predicting vibrational frequencies (IR and Raman) and NMR chemical shifts, which can aid in the experimental characterization of newly synthesized compounds. scielo.br

For instance, DFT calculations can help in understanding how different substituents on the benzyl ring affect the electron distribution and, consequently, the binding affinity of the molecule.

QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For this compound derivatives, a QSAR model could be developed by correlating various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) with their measured biological activity (e.g., receptor binding affinity). nih.govnih.gov A well-validated QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby prioritizing synthetic efforts. herts.ac.uk

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.govresearchgate.net A pharmacophore model for a particular receptor can be generated based on the structures of known active ligands like this compound derivatives. This model can then be used as a 3D query to screen large chemical databases for new potential ligands with diverse chemical scaffolds. frontiersin.org

Synthesis and Biological Evaluation of Novel 1 Benzyl 4 Methylpiperazine Analogs and Derivatives

Design Principles for New Piperazine-Based Chemical Entities

The design of new chemical entities based on the piperazine (B1678402) scaffold is guided by several key principles rooted in medicinal chemistry. The piperazine nucleus is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions (positions 1 and 4). This structure imparts a combination of desirable properties that medicinal chemists frequently exploit.

A primary advantage of the piperazine moiety is its ability to positively influence the pharmacokinetic properties of a molecule, particularly solubility. researchgate.net The presence of the two nitrogen atoms allows for protonation under physiological conditions, which can significantly enhance aqueous solubility—a critical factor for drug absorption and distribution.

Furthermore, the piperazine ring serves as a versatile linker or scaffold. The nitrogen atoms at the 1 and 4 positions can be independently and readily modified, allowing for the introduction of various substituents to explore chemical space and optimize biological activity. tandfonline.comscilit.com This disubstitution pattern provides a defined spatial arrangement for appended chemical groups, enabling them to interact with specific binding pockets in biological targets like receptors or enzymes. The piperazine core itself is considered a key pharmacophoric fragment in many drug classes, contributing to the essential interactions required for a molecule's biological effect. researchgate.net Its structural simplicity and synthetic tractability make it an ideal anchor for developing novel therapeutic agents across different disease areas, including oncology, infectious diseases, and central nervous system disorders. nih.govrsc.org

Synthesis of Substituted Piperazine Derivatives with Varied Benzyl (B1604629) or Methyl Moieties

The synthesis of 1-Benzyl-4-methylpiperazine and its analogs is typically achieved through standard organic chemistry transformations, most commonly via nucleophilic substitution reactions. The core reaction involves the N-alkylation of a piperazine precursor.

For the parent compound, this compound, a common synthetic route is the reaction of 1-methylpiperazine (B117243) with benzyl chloride in the presence of a base. europa.eu The base serves to deprotonate the secondary amine of 1-methylpiperazine, creating a more nucleophilic species that then attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride ion and forming the desired product.

To generate a library of analogs with varied benzyl or methyl moieties, this fundamental synthetic strategy is systematically modified.

Variation of the Benzyl Moiety: By replacing benzyl chloride with a series of substituted benzyl halides (e.g., fluorobenzyl chloride, methoxybenzyl chloride, nitrobenzyl chloride), a range of derivatives with different electronic and steric properties on the aromatic ring can be produced. This allows for the exploration of how substituents on the benzyl group influence biological activity.

Variation of the Methyl Moiety: To synthesize analogs with different groups at the N4 position, the starting material can be changed. For example, using 1-ethylpiperazine (B41427) or 1-isopropylpiperazine (B163126) as the nucleophile would yield the corresponding N-ethyl or N-isopropyl derivatives. Alternatively, starting with piperazine itself and performing a sequential or one-pot dialkylation could also be employed to introduce different groups at both nitrogen atoms.

The general synthetic scheme allows for the creation of a diverse set of molecules for subsequent pharmacological evaluation.

Table 1: Examples of Synthetic Variations for this compound Analogs

| N1-Substituent Precursor | N4-Substituent Precursor | Resulting Analog |

| Benzyl chloride | 1-Methylpiperazine | This compound |

| 4-Fluorobenzyl chloride | 1-Methylpiperazine | 1-(4-Fluorobenzyl)-4-methylpiperazine |

| Benzyl chloride | 1-Ethylpiperazine | 1-Benzyl-4-ethylpiperazine |

| 4-Nitrobenzyl chloride | Piperazine | 1-(4-Nitrobenzyl)piperazine |

Comprehensive Pharmacological Profiling and Comparative Analysis of Analogues

The pharmacological profile of this compound (MBZP) and its analogs is diverse, with the parent compound known primarily for its stimulant effects on the central nervous system. wikipedia.org These effects are generally similar to but weaker than those of its close relative, 1-Benzylpiperazine (B3395278) (BZP). wikipedia.org The mechanism of action for these compounds often involves the modulation of key neurotransmitter systems, including dopamine (B1211576), serotonin (B10506), and noradrenaline. researchgate.netmdpi.com

A comparative analysis of analogs reveals that even minor structural modifications can lead to significant changes in potency and selectivity for various biological targets. This is a central concept in structure-activity relationship (SAR) studies. For instance, the introduction of specific substituents onto the benzyl ring can dramatically alter a compound's activity. Studies on various piperazine series have shown that incorporating electron-withdrawing groups, such as chloro- or fluoro-substituents, on an associated aromatic ring can enhance antitumor or antibacterial activity. nih.govnih.gov

The nature of the heterocyclic core is also critical. Research comparing piperazine and piperidine (B6355638) derivatives has demonstrated that this single-atom change can profoundly impact receptor binding affinity. In one study, replacing a piperidine ring with a piperazine ring significantly altered the affinity for the histamine (B1213489) H3 and sigma-1 (σ1) receptors. nih.gov The pharmacological profile is therefore highly dependent on the specific combination of the core structure and its substituents.

Table 2: Illustrative Comparative Activity of Substituted Piperazine Analogs

| Compound | Structural Modification | Target/Assay | Activity Metric | Reference |

| Analog A | Piperazine core, p-F-phenyl substituent | Equilibrative Nucleoside Transporter 1 (ENT1) | IC₅₀ = 1.65 µM | frontiersin.org |

| Analog B | Piperazine core, p-Cl-phenyl substituent | Equilibrative Nucleoside Transporter 2 (ENT2) | IC₅₀ = 0.57 µM | frontiersin.org |

| Berberine Analog C | Berberine scaffold with furoyl piperazine | CaSki cancer cell line | IC₅₀ = 6.11 µM | nih.govtandfonline.com |

| Chalcone Hybrid D | Chalcone scaffold with piperazine | PC3 cancer cell line | IC₅₀ = 1.05 µM | nih.gov |